molecular formula C10H13N5 B13143715 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 1919-52-4

6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13143715
CAS No.: 1919-52-4
M. Wt: 203.24 g/mol
InChI Key: YQWDFJBNDRSRRN-UHFFFAOYSA-N
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Description

6-(Bicyclo[221]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique bicyclic structure fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylamine, which is a key intermediate.

    Cyclization: The bicyclo[2.2.1]hept-5-en-2-ylamine undergoes cyclization with cyanogen chloride to form the triazine ring.

    Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino groups at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, the use of catalysts to accelerate the reaction, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazine ring or the bicyclic structure, often using hydrogenation techniques.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, oxidized bicyclic compounds, and reduced triazine analogs.

Scientific Research Applications

Chemistry

In chemistry, 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its triazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the development of new drugs.

Industry

Industrially, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure adds rigidity and specificity to these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine: Lacks the amino groups, leading to different reactivity and applications.

    1,3,5-Triazine-2,4-diamine: Lacks the bicyclic structure, resulting in different physical and chemical properties.

    Bicyclo[2.2.1]hept-5-en-2-ylamine: Lacks the triazine ring, used as an intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine lies in its combined bicyclic and triazine structures, which confer distinct chemical reactivity and biological activity. This duality makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

1919-52-4

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H13N5/c11-9-13-8(14-10(12)15-9)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H4,11,12,13,14,15)

InChI Key

YQWDFJBNDRSRRN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C3=NC(=NC(=N3)N)N

Origin of Product

United States

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